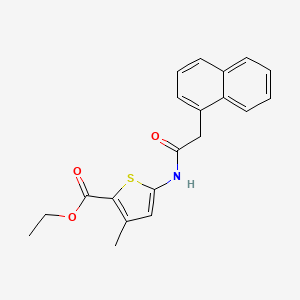

N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

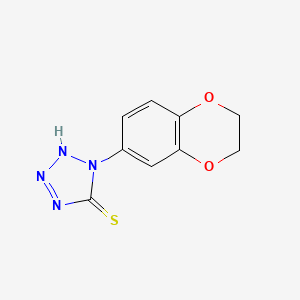

N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide is a compound that falls within the category of sulfamides and oxalamides, which are known for their diverse applications in medicinal chemistry and material science. Sulfamides typically contain a sulfonyl group attached to two nitrogen atoms, while oxalamides have a carbonyl group flanked by two amide groups.

Synthesis Analysis

The synthesis of nonsymmetrical sulfamides, which are structurally related to N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide, has been traditionally challenging due to the use of strong electrophilic and hazardous reagents. However, a safer and more convenient synthetic methodology has been reported using N-substituted oxazolidin-2-one derivatives as a synthetic equivalent of the corrosive N-sulfamoyl chloride. This method provides a more accessible route for large-scale preparation of sulfamides, which could potentially be applied to the synthesis of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide .

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide, such as N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, has been studied. These compounds exhibit an antiperiplanar conformation of the carbonyl groups and feature intramolecular hydrogen bonding that contributes to the stability of the molecule. The presence of such interactions could be indicative of the structural properties of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide as well .

Chemical Reactions Analysis

The synthesis of unsymmetrically substituted N-aryl oxalamides, which are structurally related to the compound of interest, can be achieved through a sulfur-mediated synthesis involving a cascade thioamidation/cyclocondensation and hydrolysis reaction. This method is efficient, operates under metal-free conditions, and is suitable for scale-up synthesis. The reaction is performed in water, which is environmentally benign. This approach could potentially be adapted for the synthesis of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N1-(4-sulfam

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The sulfamide functionality, present in compounds similar to "N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide," is gaining acceptance in medicinal chemistry. Sulfamides, like the broad-spectrum antibiotic doripenem, are being explored for their potential in small-molecule therapeutics due to their ability to form electrostatic interactions with proteins and other targets. These compounds are often substituted for sulfonamide, sulfamate, or urea functionalities to enhance drug efficacy and reduce side effects. For instance, the sulfamide group's versatility in drug design has been highlighted, with increasing interest in its incorporation into drug molecules for various therapeutic applications (Reitz, Smith, & Parker, 2009).

Environmental Science Applications

In environmental science, the focus on sulfur-containing compounds extends to their impact on ecosystems and water treatment processes. For example, studies on sulfamethoxazole, a persistent organic pollutant, discuss its occurrence in aquatic environments and the significance of advanced oxidation processes for its removal. These insights emphasize the importance of sustainable technology development for removing toxic contaminants, highlighting the role of adsorption and photocatalytic degradation facilitated by sulfur-containing compounds (Prasannamedha & Kumar, 2020).

Material Science Applications

In material science, sulfur-containing organosilicon compounds, like those involving sulfamide functionalities, are being investigated for their potential in creating non-flammable, water- and wear-proof materials. These compounds have found applications in rubber compositions for tires and as ion-exchanging sorbents for heavy and noble metals, demonstrating the diverse utility of sulfur-containing compounds in developing advanced materials with enhanced properties (Vlasova, Sorokin, & Oborina, 2017).

Eigenschaften

IUPAC Name |

N'-(3-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-12-3-2-4-14(11-12)20-17(22)16(21)19-10-9-13-5-7-15(8-6-13)25(18,23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZJUGNIRJIYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)

![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)